molecular formula C20H18ClN3O5S B2988261 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide CAS No. 923398-11-2

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide

Cat. No.: B2988261
CAS No.: 923398-11-2
M. Wt: 447.89
InChI Key: PMPOQIXZYSVZIS-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide (CAS 923398-11-2) is a synthetic small molecule with a molecular formula of C20H18ClN3O5S and a molecular weight of 447.9 g/mol . This compound features a complex structure that incorporates several pharmacologically significant motifs, including a piperidine carboxamide core, a 4-chlorophenyl sulfonyl group, and a 1,3-dioxoisoindolinyl moiety. The integration of sulfonamide and amide functional groups within a single scaffold makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. The structural elements present in this molecule are found in compounds investigated for a range of therapeutic areas. The sulfonamide group is a common feature in many established anticonvulsant drugs . Furthermore, the 1,3-dioxoisoindolin (phthalimide) derivative portion of the molecule is a key structural component in various bioactive compounds, including those studied for their interaction with enzymes like plasmepsin II, a target in antimalarial research . This combination of features suggests potential research applications in neuroscience, particularly for investigating novel targets for neurological disorders, and in oncology, for exploring mechanisms related to cell cycle regulation. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-13-1-4-15(5-2-13)30(28,29)24-9-7-12(8-10-24)18(25)22-14-3-6-16-17(11-14)20(27)23-19(16)26/h1-6,11-12H,7-10H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPOQIXZYSVZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The chlorophenylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the dioxoisoindolin moiety via a coupling reaction. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share key structural motifs (e.g., piperidine-4-carboxamide, sulfonyl groups, or chlorophenyl substituents) and are analyzed for comparative insights:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Pharmacological Activity Research Findings
1-((4-Chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide (Target) C₂₁H₁₇ClN₃O₅S 458.9 4-Chlorophenylsulfonyl, 1,3-dioxoisoindolin-5-yl Hypothesized enzyme inhibition Structural analysis suggests similarity to kinase inhibitors
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide () C₂₀H₁₉ClN₄O₄S 446.9 4-Chlorobenzenesulfonyl, 5-phenyl-1,3,4-oxadiazol-2-yl Not reported Physical properties (e.g., solubility) remain uncharacterized
AZD5363 () C₂₁H₂₅ClN₆O₃ 468.9 4-Chlorophenyl, pyrrolo[2,3-d]pyrimidine AKT kinase inhibitor Demonstrated anti-proliferative activity in cancer models
SR141716A (Rimonabant) () C₂₂H₂₁Cl₃N₄O 463.8 4-Chlorophenyl, pyrazole-carboxamide Cannabinoid receptor inverse agonist Used in obesity research; withdrawn due to psychiatric side effects
Otenabant Hydrochloride () C₂₅H₂₅Cl₂N₇O·HCl 546.9 4-Chlorophenyl, purine derivative Cannabinoid receptor antagonist Developed for obesity; clinical trials discontinued

Key Comparative Insights

Structural and Functional Differences
  • Sulfonyl vs. Non-Sulfonyl Analogues: The target compound and the oxadiazol-2-yl analogue () both include a sulfonyl group, which may enhance metabolic stability compared to non-sulfonylated compounds like SR141716A . In contrast, the 1,3,4-oxadiazole in ’s compound offers a planar heterocycle with hydrogen-bonding capabilities .
  • Chlorophenyl Substitutions: AZD5363 () and the target compound share a 4-chlorophenyl group, a common motif in kinase inhibitors. However, AZD5363’s pyrrolopyrimidine core confers selectivity for AKT kinase, while the target’s dioxoisoindoline may target distinct pathways . SR141716A () and Otenabant () utilize chlorophenyl groups for cannabinoid receptor binding, highlighting the versatility of this substituent in diverse therapeutic contexts .
Pharmacological Implications
  • Kinase Inhibition Potential: The target compound’s piperidine-4-carboxamide scaffold is structurally analogous to AZD5363, a clinical-stage AKT inhibitor. Molecular modeling could explore whether the dioxoisoindolinyl group enhances selectivity for specific kinase isoforms .
  • Receptor Modulation: Unlike SR141716A and Otenabant, the target compound lacks the pyrazole or purine moieties critical for cannabinoid receptor binding. This suggests divergent therapeutic targets, possibly favoring protease or phosphatase inhibition .

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide , identified by its CAS number 952825-93-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a sulfonyl group, a piperidine moiety, and a dioxoisoindolin structure, which contribute to its pharmacological properties. The following sections detail its biological activity, including antibacterial effects, enzyme inhibition, and other therapeutic potentials.

Molecular Characteristics

PropertyValue
Molecular FormulaC20_{20}H18_{18}ClN3_{3}O5_{5}S
Molecular Weight447.9 g/mol
CAS Number952825-93-3

The compound's structure is pivotal in determining its interactions with biological targets. The presence of the 4-chlorophenyl sulfonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study synthesized various piperidine derivatives and assessed their activity against several bacterial strains:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

The synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted, which is significant for treating conditions like Alzheimer's disease.
  • Urease : Strong inhibitory effects were observed, indicating potential applications in treating infections caused by urease-producing bacteria.

The IC50_{50} values for some of the most active derivatives were reported as follows:

Compound IDIC50_{50} (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001

These values indicate a promising profile for further exploration in medicinal chemistry .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Binding Interactions : Docking studies have shown that these compounds can interact with specific amino acids in target enzymes, altering their activity.
  • Protein Binding : Bovine serum albumin (BSA) binding studies revealed that these compounds have significant binding affinity, which may enhance their pharmacokinetic properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to This compound :

  • Study on Antibacterial Activity : This study synthesized multiple derivatives and evaluated their effectiveness against various bacterial strains using standard microbiological techniques.
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibition properties of the synthesized compounds, highlighting the importance of structural modifications in enhancing inhibitory activity.

Comparative Analysis

A comparative analysis was performed to evaluate the biological activities of similar compounds:

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
This compoundModerate to StrongYesYes
Other Piperidine DerivativesVariableYesVariable

This table illustrates that while many derivatives exhibit antibacterial and enzyme inhibition activities, the specific compound shows a robust profile across both categories .

Q & A

Q. Key intermediates :

  • 1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid
  • 5-Amino-1,3-dioxoisoindoline

How can researchers validate the structural integrity of this compound, particularly its stereochemistry and sulfonyl group orientation?

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C-NMR : Confirm the presence of the 4-chlorophenyl sulfonyl group (aromatic protons at δ 7.4–7.8 ppm) and isoindolinone carbonyl signals (δ 165–170 ppm) .
    • 2D experiments (HSQC, HMBC) : Map connectivity between the piperidine, sulfonyl, and isoindolinone moieties .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) and sulfonyl group geometry. A similar compound, N-[4-(4-fluorophenyl)-5-hydroxyphenyl]carboxamide, was structurally validated via single-crystal analysis .

What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Q. Basic

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular cytotoxicity : Assess via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .
  • Solubility and permeability : Use shake-flask methods (aqueous buffer at pH 7.4) and Caco-2 monolayers to predict bioavailability .

How can reaction conditions be optimized to improve yield and purity during the sulfonylation step?

Q. Advanced

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables:

    FactorRangeOptimal Value
    Temperature0–25°C10°C
    Base (Et₃N) Equiv.1.0–3.02.2
    Reaction Time2–12 hrs6 hrs
    • Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., sulfonate hydrolysis) .
  • Purification : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to isolate high-purity product (>98%) .

What mechanistic insights can be gained from molecular docking studies of this compound with target enzymes?

Q. Advanced

  • Target selection : Prioritize enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase IX, PARP-1) .
  • Docking workflow :
    • Prepare ligand (protonation states via MarvinSketch).
    • Grid generation around the active site (AutoDock Vina).
    • Pose analysis for hydrogen bonding (e.g., sulfonyl oxygen with Arg residue) and hydrophobic interactions (chlorophenyl group with Leu/Phe) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

How can contradictory data on solubility and in vitro activity be resolved?

Q. Advanced

  • Solubility discrepancies :
    • pH adjustment : Test solubility in buffered solutions (pH 1–10) to identify ionization-driven variability .
    • Co-solvent systems : Use DMSO/PEG 400 mixtures to mimic physiological conditions .
  • Bioactivity variability :
    • Assay standardization : Control ATP concentrations in kinase assays to minimize false negatives .
    • Metabolic stability : Pre-incubate compounds with liver microsomes to account for rapid degradation .

What strategies are effective for scaling up synthesis while maintaining stereochemical fidelity?

Q. Advanced

  • Catalytic asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and detect racemization .
  • Crystallization control : Seed batches with enantiopure crystals to enforce desired stereochemistry .

How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity and binding affinity?

Q. Advanced

  • Computational analysis :
    • Hammett constants (σ) : The electron-withdrawing Cl substituent (σ = +0.23) enhances sulfonyl group electrophilicity, favoring nucleophilic attacks .
    • DFT calculations : Compare charge distribution (Mulliken charges) of 4-chlorophenyl vs. unsubstituted phenyl to predict binding modes .
  • SAR studies : Synthesize analogs (e.g., 4-fluorophenyl, 4-methylphenyl) to correlate substituent effects with activity .

What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Q. Advanced

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
  • LC-MS/MS : Identify hydrolyzed products (e.g., piperidine-4-carboxylic acid) and sulfonate esters .
  • Solid-state NMR : Monitor amorphous-to-crystalline transitions that may impact shelf life .

How can researchers address low bioavailability in preclinical models?

Q. Advanced

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility (e.g., convert carboxylic acid to ethyl ester) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release .
  • Pharmacokinetic profiling : Conduct IV/PO studies in rodents to calculate AUC and optimize dosing regimens .

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